molecular formula C8H18ClNS B1478058 2-(Cyclohexylamino)ethane-1-thiol hydrochloride CAS No. 856368-36-0

2-(Cyclohexylamino)ethane-1-thiol hydrochloride

Cat. No.: B1478058
CAS No.: 856368-36-0
M. Wt: 195.75 g/mol
InChI Key: JQSAAERWRKQUBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Cyclohexylamino)ethane-1-thiol hydrochloride” is a chemical compound with the molecular formula C8H18ClNS . It has an average mass of 159.292 Da and a monoisotopic mass of 159.108170 Da .


Physical and Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 236.2±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 47.3±3.0 kJ/mol and a flash point of 96.6±19.8 °C . The compound has a molar refractivity of 48.5±0.4 cm3, a polar surface area of 51 Å2, and a molar volume of 165.0±5.0 cm3 .

Scientific Research Applications

Chemical Interactions and Reactions

The reactivity of functionally substituted thiols, including 2-(cyclohexylamino)ethane-1-thiol hydrochloride, has been explored in various chemical reactions. For instance, these compounds have shown to facilely undergo addition reactions with α-cyanoacrylates, forming adducts in quantitative yields. This demonstrates their potential in synthetic organic chemistry for creating novel compounds through efficient bond formation processes (Kandror et al., 1991).

Pharmacological Implications

In the domain of pharmacology, the stability and reactivity of certain thiol-containing compounds have been crucial for developing therapeutic agents. For example, the synthesis and chemical characterization of ASTA Z 7557 (a stable derivative of 4-hydroxy-cyclophosphamide) involved substituting the hydroxy group with a sulfoalkylthio-moiety, highlighting the significance of thiol-based chemistry in drug design and stability enhancement (Niemeyer et al., 2004).

Catalysis and Organic Transformations

The utility of thiols, including those similar in function to this compound, extends to catalysis and organic transformations. Radical transfer hydroamination using aminated cyclohexadienes and thiols as polarity reversal catalysts showcases the application of thiols in mediating complex chemical transformations with high selectivity and efficiency (Guin et al., 2007).

Corrosion Inhibition

Furthermore, the investigation into the inhibition effect of thiol compounds on the corrosion of carbon steel in acidic solutions has demonstrated their potential as effective corrosion inhibitors. This research indicates that the presence of thiols, including 2-aminoethane thiol hydrochloride, significantly enhances corrosion resistance, suggesting their application in materials science and engineering (Yurt & Mihrican, 2008).

Environmental Applications

Lastly, the development of hydrogel-based reactive matrices for removing contaminants from water underscores the environmental application of thiol-containing compounds. Ethanethiol-cellulose beads, which could be related to the chemical functionality of this compound, have been synthesized for the decontamination of waters containing pesticide residues, showcasing the versatility of thiols in environmental remediation efforts (Willems et al., 1996).

Safety and Hazards

The safety precautions for handling “2-(Cyclohexylamino)ethane-1-thiol hydrochloride” include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be stored away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . The container should be kept tightly closed and protected from moisture .

Biochemical Analysis

Biochemical Properties

2-(Cyclohexylamino)ethane-1-thiol hydrochloride plays a significant role in biochemical reactions due to its thiol group, which can form disulfide bonds with other thiol-containing molecules. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a reducing agent, breaking disulfide bonds in proteins and altering their structure and function. Additionally, this compound can interact with metal ions, forming complexes that can influence enzyme activity and protein stability .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. In some cases, this compound has been shown to induce apoptosis in certain cell types, highlighting its potential as a therapeutic agent .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity. It can also interact with DNA and RNA, influencing gene expression. The thiol group in this compound allows it to form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function. These interactions are crucial for the compound’s biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as reducing oxidative stress and improving cellular function. At high doses, it can be toxic and cause adverse effects, including cell death and organ damage. Threshold effects have been observed, where the compound’s impact changes significantly at certain dosage levels. These findings highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can act as a substrate for certain enzymes, leading to the production of specific metabolites. Additionally, this compound can modulate the activity of key metabolic enzymes, affecting overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of this compound can influence its activity and function, as well as its potential therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological effects .

Properties

IUPAC Name

2-(cyclohexylamino)ethanethiol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NS.ClH/c10-7-6-9-8-4-2-1-3-5-8;/h8-10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSAAERWRKQUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCS.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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